
(+/-)-10-Hydroxycamptothecin
Overview
Description
Synthesis Analysis
HCPT can be synthesized from camptothecin through oxidation and photo-activation processes. The optimization of reaction conditions has been explored, with the process including steps such as reaction time and temperature adjustments, and the use of hydrogen peroxide and acetic acid in the oxidation phase, leading to the successful synthesis of HCPT with high purity and yield. Notably, the total yield of HCPT can reach up to 49.9% with a purity of 99.5% (Chun-yan Xu, Mingdong Huang, & Chuan-xin Xue, 2005).
Molecular Structure Analysis
The molecular structure of HCPT has been characterized through various spectroscopic techniques including elemental analysis (EA), mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance spectrometry (NMR). These analyses have elucidated the mass spectral fragmentations of HCPT's important fragment ions, providing a comprehensive understanding of its structure (Chun-yan Xu, Mingdong Huang, & Chuan-xin Xue, 2005).
Chemical Reactions and Properties
HCPT undergoes various chemical reactions that are crucial for its anticancer activity. It has been shown to interact with bovine serum albumin, revealing insights into its binding mechanisms which could influence its distribution and efficacy as an anti-tumor agent (Jing Yang, Sheng-Chao Huang, Yi Wang, Mengfei Ji, & Yanhui Hu, 2021). Moreover, selective acylation of HCPT's phenolic hydroxyl group has been achieved, demonstrating the compound's chemical versatility and potential for derivative synthesis (R. B. Greenwald, Y. H. Choe, & Dechun Wu, 2003).
Physical Properties Analysis
The physical properties of HCPT, particularly its solubility, play a significant role in its pharmacological application. HCPT is insoluble in water and physiological acceptable organic solvents, posing challenges for its delivery. However, studies have shown that it can be successfully incorporated into bovine serum albumin nanoparticles, enhancing the stability of its lactone form and improving its delivery efficiency (Lei Yang, F. Cui, Dongmei Cun, An-jin Tao, K. Shi, & Wenhui Lin, 2007).
Chemical Properties Analysis
HCPT's chemical properties, such as its ability to change from its lactone to carboxylate form and vice versa, are critical for its anticancer activity. The lactone form is more potent and stable, making the understanding and manipulation of this equilibrium crucial for maximizing its therapeutic potential (Lei Yang, F. Cui, Dongmei Cun, An-jin Tao, K. Shi, & Wenhui Lin, 2007).
Scientific Research Applications
Anticancer Research
- Endophytic Fungal Production for Anticancer Drugs : Endophytic fungi from Apodytes dimidiata produce camptothecin and 10-hydroxycamptothecin, precursors for anticancer drugs like topotecan and irinotecan. This discovery opens avenues for using fungi in producing these compounds (Shweta et al., 2010).
- In Vitro and In Vivo Evaluation : A study developed a stabilizer-free and organic solvent-free method to prepare 10-hydroxycamptothecin nanocrystals, showing enhanced drug accumulation in tumors and better anticancer efficacy in mice (Yang et al., 2016).
- Colon Cancer Treatment : Low-dose 10-hydroxycamptothecin demonstrated significant suppression of tumor growth in mouse xenografts, highlighting its potential in colon cancer treatment (Ping et al., 2006).
Drug Delivery Systems
- Liposome Complexes for Improved Bioavailability : A study created 10-hydroxycamptothecin-tetrandrine liposome complexes to improve its retention and circulation time in vivo, offering a potential for enhancing its therapeutic efficacy (Shuang et al., 2019).
- PLGA Microspheres for Local Delivery : Research on poly(lactide-co-glycolide) microspheres for local delivery of 10-hydroxycamptothecin showed significant reduction in tumor volume and weight in human oral squamous cell carcinoma models (Mallery et al., 2001).
- Nanomedicine Advancements : Advances in nanotechnology have improved the stability and water solubility of 10-hydroxycamptothecin, enhancing its anticancer effect (Chen et al., 2022).
Other Applications
- Apolipoprotein AI Cysteine Mutants as Delivery Vehicles : A study demonstrated that recombinant high-density lipoprotein reconstituted with apolipoprotein AI cysteine mutants could be used as effective delivery vehicles for 10-hydroxycamptothecin (Zhang & Chen, 2010).
- Effects on Adenylate Cyclase Activity in Hepatoma Cells : Research in 1982 found that 10-hydroxycamptothecin affected adenylate cyclase activity in murine hepatoma cells, hinting at its mechanism of action at the molecular level (Ling, Yu, & Xu, 1982).
- Antiangiogenic Potential : A study explored the antiangiogenic potential of 10-hydroxycamptothecin, showing its ability to inhibit proliferation, migration, and tube formation in human microvascular endothelial cells (Xiao, Tan, Li, & Ding, 2001).
Mechanism of Action
Target of Action
10-Hydroxycamptothecin (HCPT) primarily targets DNA topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving the torsional stresses of supercoiled DNA .
Biochemical Pathways
The primary biochemical pathway affected by HCPT is the DNA replication process . By inhibiting topoisomerase I, HCPT disrupts the normal unwinding and rewinding of DNA strands, which is essential for DNA replication and transcription . This disruption can lead to DNA damage and ultimately cell death .
Pharmacokinetics
The pharmacokinetics of HCPT involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that HCPT’s active metabolite, SN-38, exhibits a three-compartment model with terminal elimination half-lives of 140.4 and 428.6 minutes following intravenous administration at doses of 3 or 10 mg/kg .
Result of Action
The primary result of HCPT’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage through its interaction with topoisomerase I, HCPT can trigger cell death, making it effective against various types of cancer .
Action Environment
The action of HCPT can be influenced by various environmental factors. For instance, the formulation of HCPT can affect its stability and efficacy . In one study, encapsulating HCPT in liposomes resulted in a more stable and soluble form of the drug, allowing for increased affinity to lipid membranes and improved delivery to tumor sites .
Biochemical Analysis
Biochemical Properties
(+/-)-10-Hydroxycamptothecin plays a pivotal role in biochemical reactions by inhibiting DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA by inducing transient single-strand breaks. This compound stabilizes the DNA-topoisomerase I complex, preventing the re-ligation of the DNA strand and ultimately leading to DNA damage and cell death. The compound interacts with various biomolecules, including DNA, topoisomerase I, and other proteins involved in DNA repair mechanisms .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It induces apoptosis in cancer cells by causing DNA damage and activating cell death pathways. The compound influences cell signaling pathways, such as the p53 pathway, leading to changes in gene expression and cellular metabolism. Additionally, this compound affects cell cycle progression, often causing cell cycle arrest at the G2/M phase .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the DNA-topoisomerase I complex. By stabilizing this complex, the compound prevents the re-ligation of the DNA strand, resulting in the accumulation of DNA breaks. This leads to the activation of DNA damage response pathways, including the activation of p53 and other tumor suppressor proteins. The inhibition of topoisomerase I by this compound also interferes with DNA replication and transcription, contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions, but its efficacy may decrease due to degradation over extended periods. Long-term exposure to this compound has been shown to cause sustained DNA damage and alterations in cellular function. In vitro and in vivo studies have demonstrated that the compound’s cytotoxic effects can persist, leading to long-term changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth with minimal toxicity. Higher doses may lead to significant adverse effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity. Studies have identified threshold doses beyond which the toxic effects of this compound become pronounced, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolism, involving enzymes such as cytochrome P450s and UDP-glucuronosyltransferases. These metabolic processes result in the formation of various metabolites, which can influence the compound’s pharmacokinetics and pharmacodynamics. The interactions of this compound with these enzymes can affect its metabolic flux and overall efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein, which can influence its intracellular concentration and distribution. Additionally, this compound can bind to plasma proteins, affecting its bioavailability and tissue distribution. These factors play a crucial role in determining the compound’s therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA topoisomerase I. The compound can also localize to other subcellular compartments, such as the cytoplasm, depending on its interactions with cellular proteins and transport mechanisms. The targeting signals and post-translational modifications of this compound can influence its localization and activity within specific cellular compartments .
properties
IUPAC Name |
19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWSQZCWOQZXHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125515 | |
| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64439-81-2, 19685-09-7 | |
| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64439-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4,9-dihydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-Hydroxycamptothecin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



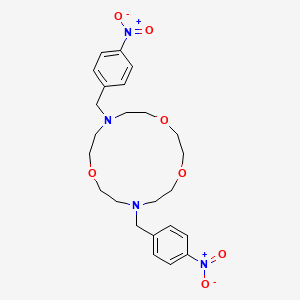
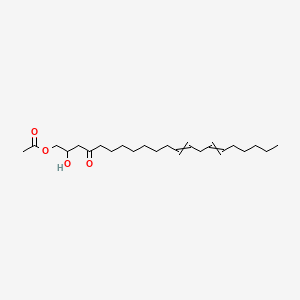
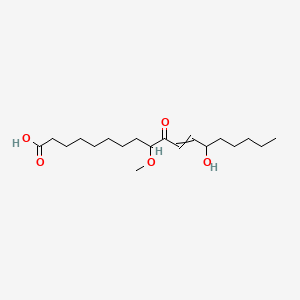
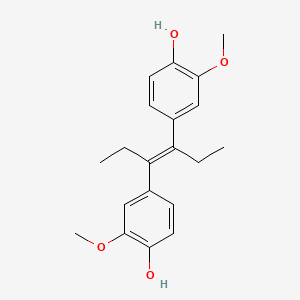
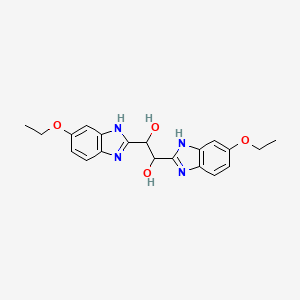
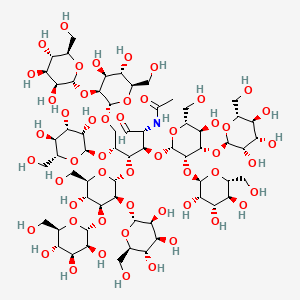
![(6S,7S,10R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1229701.png)
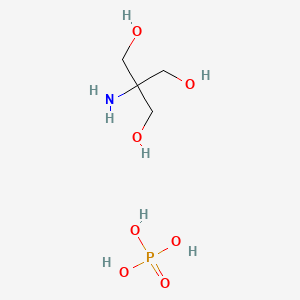
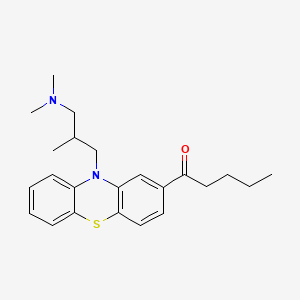
![(3S,3aS,5aS,5bR,10bS)-3-hydroxy-3,3a,5b-trimethylspiro[2,4,5,5a,6,7,10a,10b-octahydro-1H-cyclopenta[a]fluorene-10,1'-cyclopropane]-8-one](/img/structure/B1229705.png)
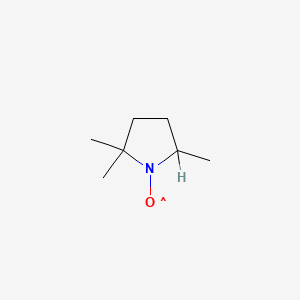
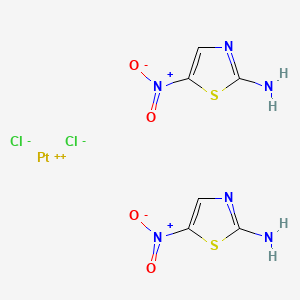
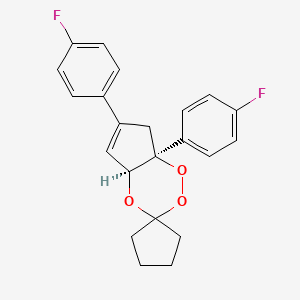
![9-(2-furyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1229713.png)